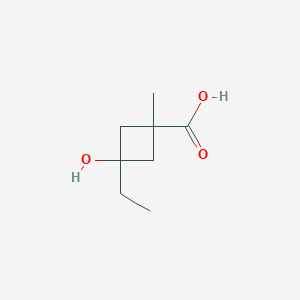

cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Description

cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a unique stereochemical arrangement. Its structure includes a strained cyclobutane ring substituted with ethyl, hydroxy, methyl, and carboxylic acid groups. The cis configuration at positions 1 and 3 introduces steric and electronic effects that influence its physicochemical properties, such as solubility, acidity, and thermal stability.

Properties

IUPAC Name |

3-ethyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(11)4-7(2,5-8)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETHDRUFABRJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401202403 | |

| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286442-90-8 | |

| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to specific reagents and catalysts to achieve the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may involve the use of acid chlorides, amines, or alcohols in the presence of catalysts like pyridine or triethylamine.

Major Products: The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules.

- Model Compound : It is used to study cyclobutane chemistry and reactivity patterns.

Biology

- Potential Biological Activities : Research indicates antimicrobial and anti-inflammatory properties. Studies have shown that it exhibits minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Medicine

- Therapeutic Agent Exploration : Ongoing research is investigating its potential as a pharmaceutical intermediate or active ingredient in treatments for various diseases.

Industry

- Material Development : Used as an intermediate in the production of new materials and agrochemicals.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : Demonstrated effectiveness against various bacterial strains, indicating potential use in alternative antimicrobial therapies.

- Inflammation Model : In animal models, administration resulted in reduced edema and lower levels of inflammatory markers, suggesting therapeutic potential in managing inflammation.

Mechanism of Action

The mechanism by which cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Analysis

The compound’s key distinguishing features include:

- Carboxylic acid group : Enhances polarity and acidity compared to ester or amine derivatives.

- Hydroxy group : Facilitates hydrogen bonding, increasing solubility in polar solvents.

- Ethyl and methyl substituents : Contribute to steric bulk and lipophilicity.

Physicochemical Properties

Table 1: Comparative Data for Cyclobutane Derivatives

*Inferred values based on structural analogs.

Key Observations

- Acidity : The target compound’s carboxylic acid group (pKa ~4.2) is more acidic than cyclobutane carboxylic acid (pKa ~4.8) due to electron-withdrawing effects from the adjacent hydroxy and ethyl groups .

- Solubility : The hydroxy group improves water solubility compared to the ester derivative in Table 1, which is more soluble in organic solvents .

- NMR Characteristics: The hydroxy proton (δ ~5.2) and carboxylic acid proton (δ ~12.1) are distinct from the ester and amine signals in analogs. The methylamino group in the patent compound shows a broad singlet at δ 9.10, absent in the target compound .

Substituent Effects on Electronegativity and Reactivity

Evidence from electronegativity studies (e.g., ¹¹⁹Sn chemical shifts ) suggests that electron-withdrawing groups (e.g., -OH, -COOH) increase local electronegativity, altering chemical shifts and reactivity. In the target compound, the hydroxy and carboxylic acid groups likely induce deshielding effects on adjacent protons, consistent with trends observed in analogous systems .

Biological Activity

Overview

cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid (C8H14O3) is a cyclobutane derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's unique structure, characterized by a cyclobutane ring with an ethyl group, a hydroxyl group, and a carboxylic acid moiety, contributes to its diverse reactivity and biological interactions.

The compound is synthesized through various methods, primarily involving the cyclization of suitable precursors. Common synthetic routes include:

- Intramolecular cyclization under acidic or basic conditions.

- Use of solvents such as dichloromethane or ethanol to facilitate reactions.

- Oxidation and reduction reactions that modify functional groups (e.g., converting hydroxyl groups to ketones or aldehydes) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, which suggests potential applications in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could position the compound as a candidate for treating inflammatory diseases .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme inhibition : The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor interaction : The compound may bind to receptors involved in inflammation and immune responses, altering cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests its therapeutic potential in managing inflammatory conditions .

Comparative Analysis

To better understand the significance of this compound in relation to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring, ethyl & hydroxyl groups | Antimicrobial, anti-inflammatory |

| cis-3-Methyl-3-hydroxycyclobutane-carboxylic acid | Similar structure but different substituents | Limited studies on biological activity |

| trans-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | Geometric isomer with potential differences in activity | Not extensively studied |

Q & A

Q. What are the recommended synthetic routes for cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid, and what purification methods are optimal?

Methodological Answer: A common approach involves fragment-based synthesis using cyclobutane precursors. For example, analogous cyclobutane derivatives are synthesized via condensation of cis-configured amines (e.g., cis-3-hydroxy-1-propylcyclobutylamine) with aldehydes or ketones under mild acidic conditions (e.g., AcOH), followed by cyclization . Purification is typically achieved via silica gel chromatography using gradient elution (e.g., 0–15% MeOH/EtOAc or 15–100% EtOAc/cHex), which effectively separates stereoisomers and byproducts . Yield optimization may require iterative adjustments to solvent polarity and reaction stoichiometry.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer: Stereochemical assignment relies on a combination of techniques:

- NMR Spectroscopy : - and -NMR can identify coupling constants (e.g., -values for axial/equatorial protons in cyclobutane rings) and NOE correlations to confirm cis vs. trans configurations .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, particularly for resolving ambiguities in hydroxyl and ethyl group orientations .

- Comparative pKa Analysis : Acid dissociation constants (pKa) can be compared to structurally similar compounds (e.g., cis-3-hydroxycyclohexane-1-carboxylic acid, pKa ~4.68) to infer electronic and steric effects influencing stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data on the compound’s conformational stability?

Methodological Answer: Discrepancies often arise from incomplete solvent or temperature parameterization in computational models. To address this:

- Solvent Effects : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) and compare with experimental stability data in the same solvents .

- Thermodynamic Profiling : Use differential scanning calorimetry (DSC) to measure phase transitions and correlate with density functional theory (DFT)-calculated Gibbs free energy values .

- Hybrid QM/MM Approaches : Combine quantum mechanics (QM) for the cyclobutane core with molecular mechanics (MM) for substituents to improve accuracy in predicting strain energy and ring puckering .

Q. What methodological strategies are effective in studying the compound’s reactivity under varying catalytic conditions?

Methodological Answer: Systematic screening of reaction parameters is critical:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for hydrogenation/dehydrogenation reactions, monitoring regioselectivity via HPLC-MS .

- Acid/Base Titration : Assess the compound’s reactivity in acidic (e.g., HCl) or basic (e.g., NaOH) media using pH-dependent UV-Vis spectroscopy to track carboxylate or lactone formation .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic pathways (e.g., radical vs. ionic intermediates) in oxidation or esterification reactions .

Q. How can researchers address challenges in characterizing the compound’s solubility and aggregation behavior?

Methodological Answer:

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes in aqueous buffers to detect aggregation at varying concentrations .

- Co-solvent Systems : Employ phase solubility studies (e.g., using ethanol-water or PEG-based mixtures) to determine optimal conditions for crystallization or biological assays .

- Surface Plasmon Resonance (SPR) : Quantify binding interactions with proteins or lipids to infer solubility limitations under physiological conditions .

Data Contradiction and Validation

Q. How should conflicting pKa values reported for this compound be reconciled?

Methodological Answer: pKa variability may stem from solvent polarity, ionic strength, or measurement techniques. To resolve contradictions:

- Potentiometric Titration : Standardize measurements in a controlled ionic medium (e.g., 0.15 M KCl) using automated titrators with temperature control .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., cis-3-hydroxycyclohexane-1-carboxylic acid, pKa 4.68) to identify outliers .

- Computational pKa Prediction : Use software like MarvinSketch or ACD/Labs to validate experimental data against QSPR (quantitative structure-property relationship) models .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.